The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information on its structure, properties, and potential applications in organic synthesis and medicinal chemistry . Its classification falls under the category of halogenated phenols, which are compounds containing a phenolic hydroxyl group (-OH) along with halogen substituents.
The synthesis of 3-(2-Bromo-4-methylphenyl)propan-1-OL typically involves several steps:
The molecular structure of 3-(2-Bromo-4-methylphenyl)propan-1-OL can be described using various chemical notations:
InChI=1S/C10H11BrO/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
CC1=CC(=C(C=C1)CCC(=O)O)Br
These notations provide a unique representation of the compound's structure, indicating its connectivity and functional groups. The presence of the bromine atom influences both the physical properties and reactivity of the compound.
The compound features:
This unique combination makes it an interesting candidate for further chemical transformations.
3-(2-Bromo-4-methylphenyl)propan-1-OL can participate in various chemical reactions:
These reactions highlight the versatility of 3-(2-Bromo-4-methylphenyl)propan-1-OL in synthetic chemistry.
The mechanism of action for reactions involving 3-(2-Bromo-4-methylphenyl)propan-1-OL often follows classical nucleophilic substitution pathways (SN1 or SN2 mechanisms):
These mechanisms are influenced by factors such as solvent polarity, temperature, and steric hindrance around the reactive site.
The physical properties of 3-(2-Bromo-4-methylphenyl)propan-1-OL include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis.
3-(2-Bromo-4-methylphenyl)propan-1-OL has several applications:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1